![molecular formula C11H12O4 B12447021 3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid CAS No. 199679-44-2](/img/structure/B12447021.png)
3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyethoxy group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-protective effects
Wirkmechanismus
The mechanism of action of 3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anti-cancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Hydroxycinnamic acid: Similar structure but lacks the hydroxyethoxy group.
Ferulic acid: Contains a methoxy group instead of the hydroxyethoxy group.
Caffeic acid: Contains two hydroxyl groups on the phenyl ring
Uniqueness
3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and bioavailability compared to its analogs .
Eigenschaften
CAS-Nummer |
199679-44-2 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14) |
InChI-Schlüssel |
RROKPIBZNXEYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


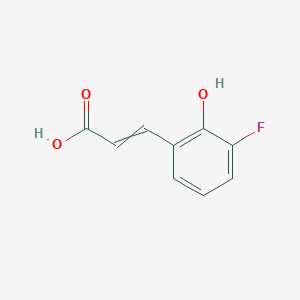
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
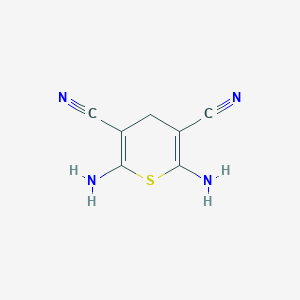
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
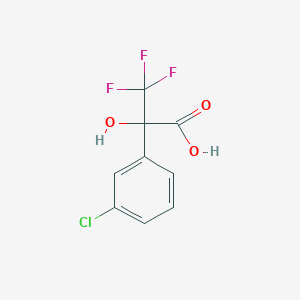
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
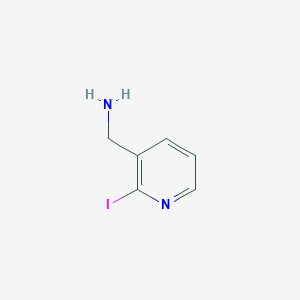
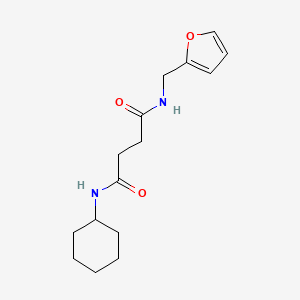
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
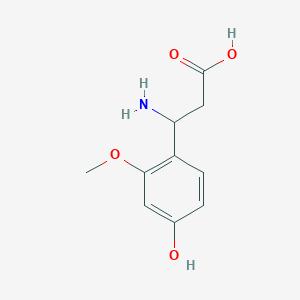
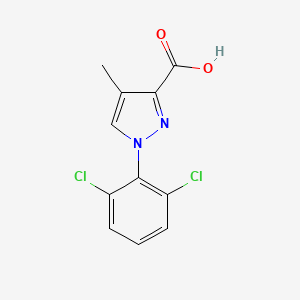
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)
